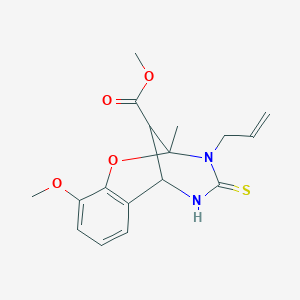
methyl 10-methoxy-2-methyl-3-(prop-2-en-1-yl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10-methoxy-2-methyl-3-(prop-2-en-1-yl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoxadiazocine ring system, which is known for its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-methoxy-2-methyl-3-(prop-2-en-1-yl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, including the formation of the benzoxadiazocine ring and subsequent functionalization. Common synthetic routes may involve:
Cyclization reactions: To form the benzoxadiazocine core.
Alkylation and acylation reactions: To introduce the methoxy, methyl, and prop-2-en-1-yl groups.
Thionation reactions: To incorporate the thioxo group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch or continuous flow processes: To ensure consistent quality and high throughput.
Catalysis: Using catalysts to improve reaction efficiency and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-methoxy-2-methyl-3-(prop-2-en-1-yl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:
Oxidation and reduction: To modify the oxidation state of the sulfur and other functional groups.
Substitution reactions: Particularly nucleophilic and electrophilic substitutions on the benzoxadiazocine ring.
Addition reactions: To the double bond in the prop-2-en-1-yl group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Could produce thiols or thioethers.
Substitution: Might result in various substituted benzoxadiazocine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its potential biological activity and interactions with biomolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: As a precursor for manufacturing pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 10-methoxy-2-methyl-3-(prop-2-en-1-yl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as signal transduction or gene expression.
Inducing chemical changes: In biomolecules through redox reactions or covalent modifications.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazocine derivatives: Compounds with similar ring structures but different substituents.
Thioxo compounds: Molecules containing the thioxo group.
Methoxy and methyl derivatives: Compounds with similar functional groups.
Uniqueness
Methyl 10-methoxy-2-methyl-3-(prop-2-en-1-yl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H20N2O4S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 6-methoxy-9-methyl-10-prop-2-enyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
InChI |
InChI=1S/C17H20N2O4S/c1-5-9-19-16(24)18-13-10-7-6-8-11(21-3)14(10)23-17(19,2)12(13)15(20)22-4/h5-8,12-13H,1,9H2,2-4H3,(H,18,24) |
InChI Key |
GGLBCXOVAQTRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(C3=C(O1)C(=CC=C3)OC)NC(=S)N2CC=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















